molecular formula C17H23N3O2S B13811834 3-(3-Morpholinopropyl)-2-(o-tolylimino)-4-thiazolidinone CAS No. 55469-57-3

3-(3-Morpholinopropyl)-2-(o-tolylimino)-4-thiazolidinone

Cat. No.: B13811834
CAS No.: 55469-57-3
M. Wt: 333.5 g/mol
InChI Key: BTSQRJRXEHPLIY-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazolidinone ring, a morpholine group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone typically involves the reaction of 2-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiazolidinone ring, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazolidinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)imino]-3-[3-(4-piperidinyl)propyl]-4-thiazolidinone
  • 2-[(2-Methylphenyl)imino]-3-[3-(4-pyrrolidinyl)propyl]-4-thiazolidinone
  • 2-[(2-Methylphenyl)imino]-3-[3-(4-piperazinyl)propyl]-4-thiazolidinone

Uniqueness

2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone stands out due to the presence of the morpholine group, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

55469-57-3

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H23N3O2S/c1-14-5-2-3-6-15(14)18-17-20(16(21)13-23-17)8-4-7-19-9-11-22-12-10-19/h2-3,5-6H,4,7-13H2,1H3

InChI Key

BTSQRJRXEHPLIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)CS2)CCCN3CCOCC3

Origin of Product

United States

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